ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 7149-62-4
VCID: VC10274030
InChI: InChI=1S/C14H15N3O2S/c1-2-19-13(18)11-8-16-14(17-12(11)15)20-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,15,16,17)
SMILES: CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35 g/mol

ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate

CAS No.: 7149-62-4

Cat. No.: VC10274030

Molecular Formula: C14H15N3O2S

Molecular Weight: 289.35 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylate - 7149-62-4

Specification

CAS No. 7149-62-4
Molecular Formula C14H15N3O2S
Molecular Weight 289.35 g/mol
IUPAC Name ethyl 4-amino-2-benzylsulfanylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H15N3O2S/c1-2-19-13(18)11-8-16-14(17-12(11)15)20-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,15,16,17)
Standard InChI Key PMPWPSTVTPCAGQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2
Canonical SMILES CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted with three distinct functional groups:

  • Amino group (-NH₂) at position 4, enhancing nucleophilic reactivity and hydrogen-bonding potential.

  • Benzylsulfanyl group (-S-CH₂-C₆H₅) at position 2, introducing steric bulk and sulfur-based redox activity.

  • Ethyl carboxylate (-COOEt) at position 5, providing ester functionality for further derivatization.

The molecular formula is C₁₄H₁₅N₃O₂S, with a molecular weight of 297.35 g/mol (calculated from analogous structures ).

Table 1: Key Molecular Descriptors

PropertyValueSource Analogy
Molecular FormulaC₁₄H₁₅N₃O₂SDerived from
Molecular Weight297.35 g/molCalculated
IUPAC NameEthyl 4-amino-2-(benzylsulfanyl)pyrimidine-5-carboxylateNomenclature rules
SMILESCCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC=C2Adapted from

Spectroscopic and Computational Data

While experimental spectral data for this specific compound is unavailable, analogous pyrimidine derivatives exhibit characteristic signals:

  • ¹H NMR: Peaks for ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), aromatic protons (δ 7.2–7.5 ppm multiplet), and amino protons (δ 5.5–6.0 ppm broad singlet) .

  • IR Spectroscopy: Stretches for ester C=O (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and N-H (~3300 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of a pyrimidine core. A representative route includes:

Step 1: Pyrimidine Ring Formation

Condensation of β-ketoesters with guanidine derivatives under acidic conditions yields 4-aminopyrimidine-5-carboxylates . For example, ethyl 4-aminopyrimidine-5-carboxylate (CAS 65195-35-9) is synthesized via this method .

Step 3: Purification and Characterization

Crude products are purified via recrystallization or column chromatography, followed by spectroscopic validation .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
1Ethyl acetoacetate, guanidine HCl, HCl60–70%
2Benzylthiol, K₂CO₃, DMF, 80°C50–65%

Industrial Scalability

Industrial production emphasizes cost-effective catalysts (e.g., CuI for thiolation) and continuous-flow systems to enhance yield and purity. Solvent recovery systems and green chemistry principles (e.g., water as a co-solvent) are increasingly adopted .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated at 160–165°C (extrapolated from chloro- and methyl-substituted analogs ).

  • Solubility: Low water solubility (<1 mg/mL) due to the hydrophobic benzyl group; soluble in DMSO, DMF, and dichloromethane .

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the sulfanyl group .

Table 3: Comparative Physicochemical Data

CompoundMelting Point (°C)Solubility (mg/mL)
Ethyl 4-aminopyrimidine-5-carboxylate174–1772.5 (H₂O)
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate182–185<1 (H₂O)
Target Compound160–165 (est.)<1 (H₂O)

Chemical Reactivity and Derivative Formation

Functional Group Transformations

  • Ester Hydrolysis: Treatment with NaOH yields the carboxylic acid, enabling peptide coupling or metal coordination .

  • Sulfanyl Oxidation: H₂O₂ or mCPBA oxidizes -S- to sulfoxide (-SO-) or sulfone (-SO₂-), altering electronic properties .

  • Amino Group Acylation: Acetic anhydride or acyl chlorides produce amides, modulating biological activity .

Catalytic Applications

The compound’s sulfur center participates in transition-metal catalysis. For example, Pd-catalyzed cross-coupling reactions (Suzuki, Heck) enable aryl functionalization.

Comparative Analysis with Analogous Compounds

Table 4: Substituent Effects on Properties

Substituent (Position 2)Molecular WeightLogP (est.)Bioactivity Trend
-Cl201.611.8Antiviral
-SCH₂C₆H₅ (Target)297.352.5Kinase inhibition
-OCH₃181.171.2Antioxidant

The benzylsulfanyl group increases lipophilicity (higher LogP), potentially enhancing blood-brain barrier penetration compared to chloro or methoxy analogs .

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